

JH-X-119-01: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: JH-X-119-01

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This document provides an in-depth technical overview of the mechanism of action of **JH-X-119-01**, a highly potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). The information presented herein is synthesized from published research to guide further investigation and drug development efforts.

Core Mechanism of Action

JH-X-119-01 is a novel small molecule engineered as a highly selective, covalent inhibitor of IRAK1, a critical serine/threonine kinase in innate immune signaling pathways.^{[1][2][3][4][5][6]} Its primary mechanism involves the irreversible binding to a specific cysteine residue within the IRAK1 protein.

Intact protein mass spectrometry studies have definitively confirmed that **JH-X-119-01** forms a covalent bond with IRAK1 at cysteine 302 (C302).^{[1][3][5][7][8][9]} This irreversible interaction effectively blocks the kinase activity of IRAK1, thereby inhibiting its downstream signaling functions. The compound demonstrates remarkable selectivity for IRAK1, with a biochemical half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, while exhibiting no significant inhibition against the closely related kinase IRAK4, even at high concentrations.^{[1][3][8][9][10]}

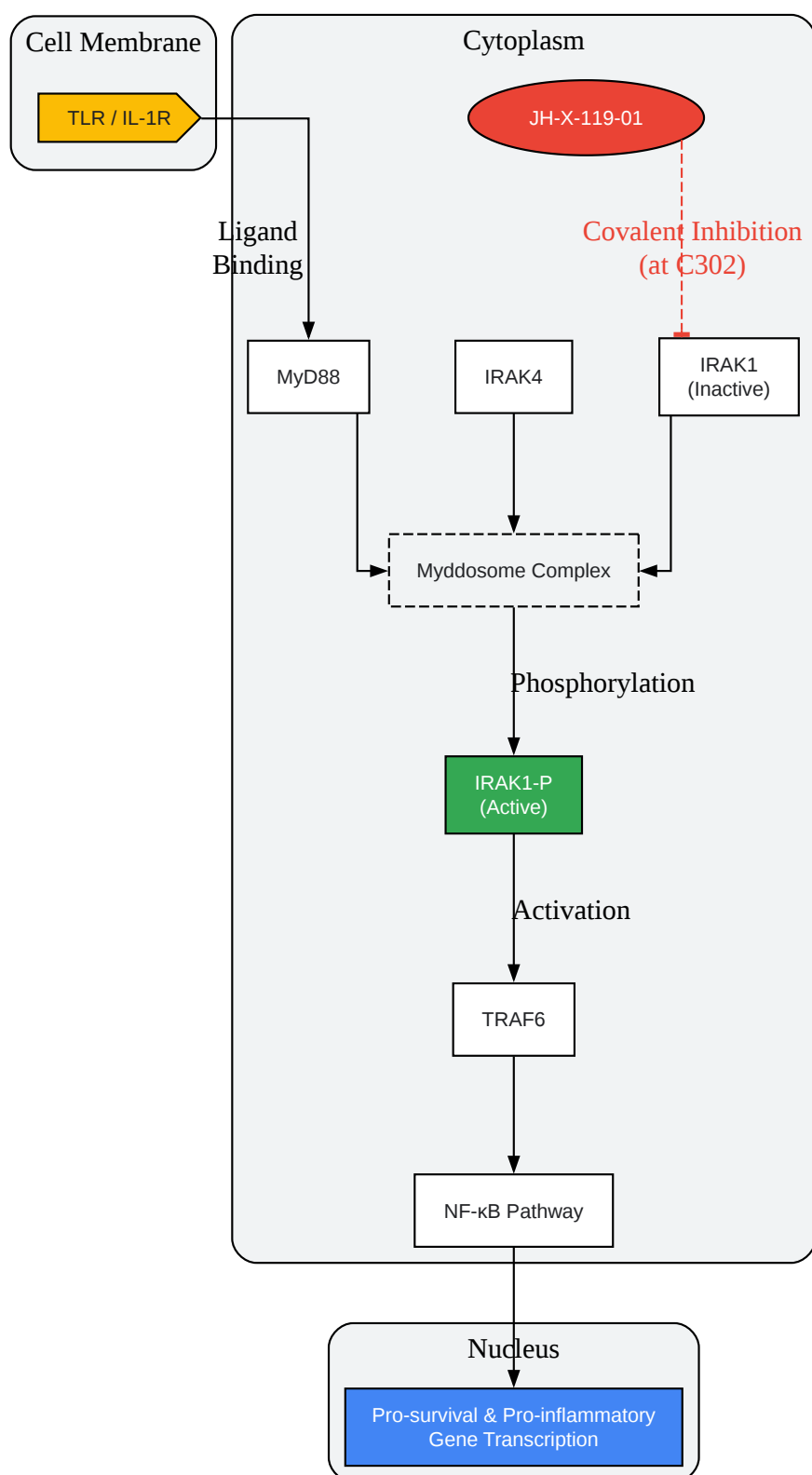
Affected Signaling Pathways

IRAK1 is a central component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling cascades, which are fundamental to the innate immune response.^{[11][12][13]} In various hematological malignancies, particularly those with activating mutations in the Myeloid Differentiation primary response 88 (MyD88) gene, this pathway is constitutively active, promoting cell survival and proliferation.^{[1][3][7][11]}

The canonical pathway proceeds as follows:

- **Ligand Binding:** Activation of TLRs or IL-1Rs by their respective ligands triggers the recruitment of the adaptor protein MyD88.
- **Myddosome Formation:** MyD88 assembles with IRAK4 and IRAK1 to form a multiprotein signaling complex known as the Myddosome.^{[11][13]}
- **IRAK1 Activation:** Within this complex, IRAK4 phosphorylates and activates IRAK1.^{[12][13][14]}
- **Downstream Signaling:** Activated IRAK1 dissociates from the complex and interacts with TNF Receptor-Associated Factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which drive the transcription of pro-inflammatory and pro-survival genes.^{[11][12][13]}

JH-X-119-01, by covalently inhibiting IRAK1, effectively halts this cascade. This leads to the suppression of NF-κB activation and a reduction in the proliferation of cancer cells dependent on this pathway, such as in MYD88-mutated B-cell lymphomas.^{[1][9]}



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Figure 1: TLR/IL-1R signaling pathway and the inhibitory action of **JH-X-119-01**.

Quantitative Data Summary

The activity of **JH-X-119-01** has been quantified through various biochemical and cellular assays.

Table 1: Biochemical and Kinase Selectivity Profile

Target	Metric	Value	Reference
IRAK1	IC50	9.0 - 9.3 nM	[1] [2] [3] [5] [8] [9]
IRAK4	Inhibition	No inhibition up to 10 μ M	[1] [3] [5] [8] [9]
YSK4	IC50	57 nM	[3] [5] [8]
MEK3	Inhibition	Identified as an off-target	[1] [3] [5] [8] [9]

| Kinome Scan | S(10) at 1 μ M | 0.01 (highly selective) | [\[3\]](#)[\[8\]](#) |

Table 2: Cellular Antiproliferative Activity

Cell Lines	Mutation Status	Metric	Value Range (μ M)	Reference
WM, DLBCL, Lymphoma Panel	MYD88-mutant	EC50	0.59 - 9.72	[3] [8]

| HBL-1 (ABC-DLBCL) | MYD88-mutant | EC50 | 12.10 | [\[9\]](#)[\[11\]](#) |

Table 3: In Vivo Pharmacokinetic (PK) Parameters (IV Dosing)

Parameter	Value	Unit	Reference
Half-life ($t_{1/2}$)	1.61	hours	[1] [9]
Cmax	9.95	μ M	[1] [9]

| Clearance | 18.84 | mL/min/kg |[\[1\]](#)[\[9\]](#) |

Synergistic Effects

In MYD88-mutated B-cell lymphomas, survival signaling is driven by parallel pathways involving both IRAK1 and Bruton's tyrosine kinase (BTK). Research has shown that co-treatment of **JH-X-119-01** with the BTK inhibitor ibrutinib results in synergistic tumor cell-killing effects in these cancer cell lines.[\[1\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[11\]](#) This suggests a promising combination therapy strategy to overcome potential resistance and enhance therapeutic efficacy.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize **JH-X-119-01**.

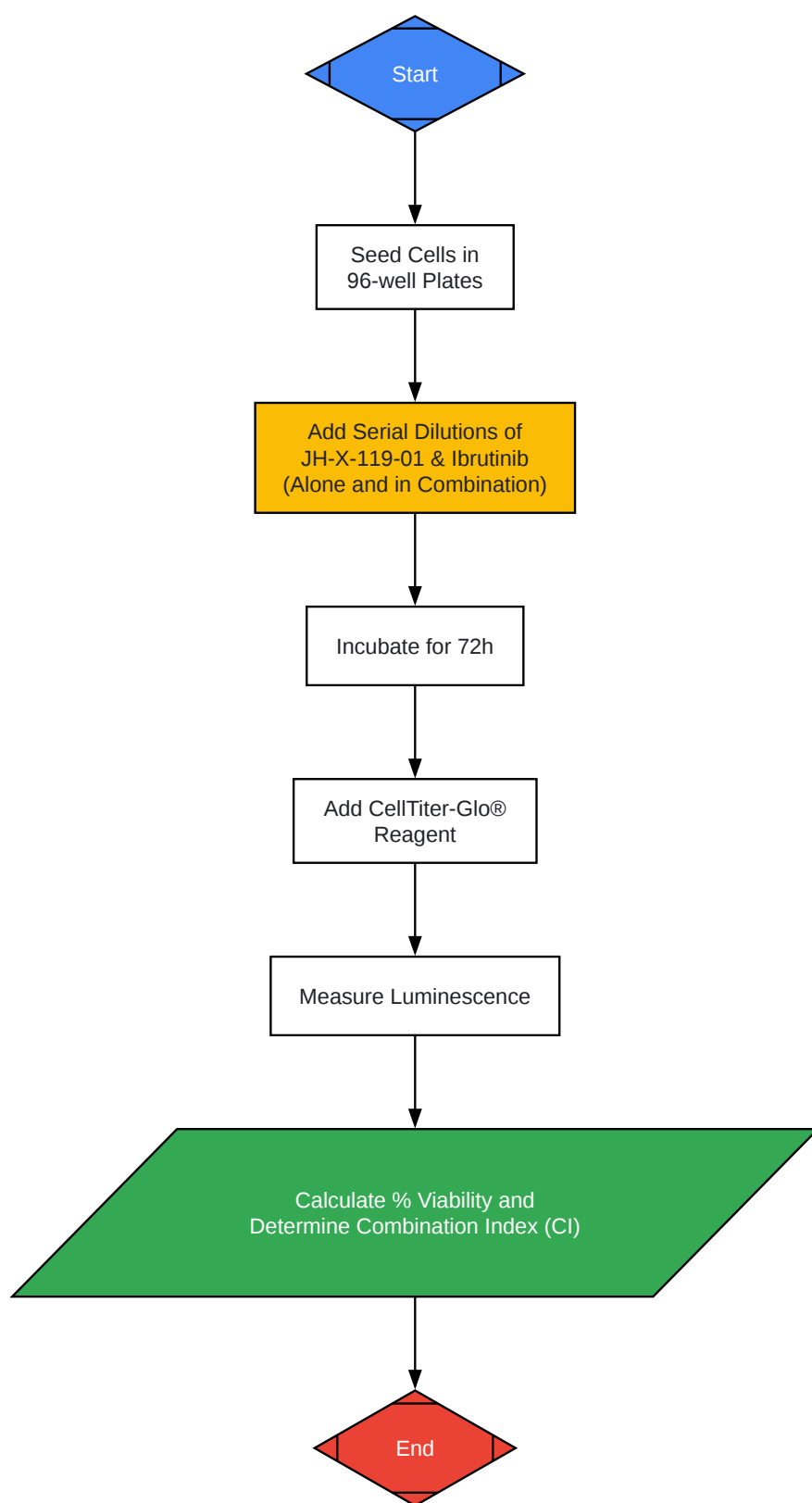
This protocol is used to measure the cytotoxic or antiproliferative effects of **JH-X-119-01** on cancer cell lines.

- **Cell Seeding:** Plate cells (e.g., MYD88-mutated lymphoma cells) in opaque-walled 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[\[15\]](#) Include wells with medium only for background measurements.
- **Incubation:** Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
- **Compound Treatment:** Prepare serial dilutions of **JH-X-119-01** in culture medium. Add the diluted compound to the wells. Include a DMSO vehicle control.
- **Exposure:** Incubate the plates for a specified period, typically 72 hours, to assess the effect on cell proliferation.[\[8\]](#)
- **Assay Procedure:**
 - Equilibrate the plate to room temperature for approximately 30 minutes.[\[15\]](#)[\[16\]](#)
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well (100 µL).[\[15\]](#)
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[\[15\]](#)[\[16\]](#)

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[\[15\]](#)[\[16\]](#)
- Data Acquisition: Record luminescence using a plate luminometer.
- Analysis: Subtract the background luminescence and normalize the data to the vehicle control wells to determine the percent viability. Calculate EC50 values using non-linear regression analysis.

This method confirms the covalent binding of **JH-X-119-01** to IRAK1.

- Incubation: Incubate purified recombinant IRAK1 protein (e.g., 5 µg in a suitable buffer like 20 mM HEPES) with a molar excess of **JH-X-119-01** (e.g., 5 µM) for a set time (e.g., 1-3 hours) at room temperature.[\[17\]](#) A DMSO control sample (protein only) must be run in parallel.
- Chromatography: Desalt the protein-inhibitor mixture using reverse-phase liquid chromatography (LC) to remove unbound inhibitor and non-volatile salts.[\[18\]](#)[\[19\]](#)
- Mass Spectrometry: Analyze the sample via electrospray ionization mass spectrometry (ESI-MS).[\[18\]](#)[\[20\]](#) The instrument detects the mass-to-charge (m/z) ratio of the protein.
- Data Analysis: Deconvolute the resulting multi-charged spectrum to determine the total mass of the protein.[\[18\]](#) A mass shift in the **JH-X-119-01**-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduction.[\[18\]](#)[\[21\]](#)
- Site of Modification (Peptide Mapping): To identify the specific binding site (C302), the labeled protein is digested with a protease (e.g., trypsin). The resulting peptide mixture is analyzed by LC-MS/MS to identify the specific peptide fragment that carries the mass modification.[\[11\]](#)[\[18\]](#)



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Figure 2: Experimental workflow for assessing synergistic effects.

This animal model is used to evaluate the in vivo efficacy of **JH-X-119-01** in mitigating a systemic inflammatory response.

- Animal Model: Use a suitable mouse strain (e.g., C57BL/6).
- Sepsis Induction: Induce sepsis via intraperitoneal (i.p.) injection of a lethal or sub-lethal dose of lipopolysaccharide (LPS), a component of gram-negative bacteria.[11][22]
- Compound Administration: Administer **JH-X-119-01** (e.g., at doses of 5-10 mg/kg) or a vehicle control, typically via i.p. or intravenous (i.v.) injection, at a specified time relative to the LPS challenge (e.g., pre-treatment or post-treatment).[9]
- Monitoring: Monitor animals for survival over a period of several days.[9]
- Endpoint Analysis:
 - Cytokine Levels: At specific time points, collect blood or peritoneal lavage fluid to measure levels of key inflammatory cytokines (e.g., TNF- α , IL-6) using ELISA or multiplex assays. [11][12][23]
 - Cell Counts: Perform flow cytometry on blood samples to analyze immune cell populations, such as CD11b+ myeloid cells.[9][11]
 - Histology: Harvest organs (e.g., lungs) for histological analysis to assess tissue damage and inflammation.[11]
- Data Analysis: Compare survival curves between treatment and vehicle groups using Kaplan-Meier analysis. Use statistical tests (e.g., t-test or ANOVA) to compare cytokine levels and cell counts.

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